Dimethylone hydrochloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

bk-MDDMA (Hydrochlorid) wird hauptsächlich in der forensischen Chemie und toxikologischen Forschung eingesetzt. Es dient als analytischer Referenzstandard für die Identifizierung und Quantifizierung von Designer-Drogen in biologischen Proben . Die Verbindung wird auch in der Massenspektrometrie und anderen analytischen Techniken verwendet, um ihre chemischen Eigenschaften und ihr Verhalten zu untersuchen . Darüber hinaus wird es in der Forschung zu den Missbrauchspotenzialen und toxikologischen Wirkungen von synthetischen Cathinonen eingesetzt .

Wirkmechanismus

bk-MDDMA (Hydrochlorid) entfaltet seine Wirkungen durch Interaktion mit Monoamin-Transportern im Gehirn. Es hemmt die Aufnahme von Neurotransmittern wie Dopamin, Noradrenalin und Serotonin, indem es an ihre jeweiligen Transporter bindet . Dies führt zu einer Erhöhung der Konzentration dieser Neurotransmitter im synaptischen Spalt, was zu einer verstärkten Neurotransmission führt. Zusätzlich wirkt bk-MDDMA als schwacher Agonist von Serotonin-Rezeptoren, was zu seinen psychotropen Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Dimethylone hydrochloride, also known as βk-MDDMA, is a substituted cathinone derivative . Cathinones are a sub-category of amphetamines, which can have stimulant effects. The primary targets of Dimethylone are likely to be similar to those of other cathinones, which typically include monoamine transporters .

Mode of Action

Cathinones are known to exert their effects by increasing the concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, which they achieve by inhibiting the reuptake of these neurotransmitters .

Biochemical Pathways

Based on its structural similarity to other cathinones, it can be inferred that dimethylone likely affects the dopaminergic, adrenergic, and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and arousal.

Pharmacokinetics

It is known that cathinones are generally well-absorbed in the gastrointestinal tract and are capable of crossing the blood-brain barrier . They are typically metabolized in the liver and excreted in the urine .

Result of Action

The result of Dimethylone’s action is a stimulant effect, with potential empathogenic effects . This can lead to increased energy, sociability, and feelings of empathy. It can also cause adverse effects such as tachycardia, hypertension, hyperthermia, and potential neurotoxicity .

Action Environment

The action of Dimethylone, like other cathinones, can be influenced by various environmental factors. For instance, the presence of other substances can impact its metabolism and effects. Additionally, individual factors such as the user’s health status, age, and genetic factors can also influence the drug’s action, efficacy, and stability .

Safety and Hazards

Dimethylone hydrochloride causes burns of eyes, skin, and mucous membranes . It is flammable, and its containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and store it under an inert atmosphere .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von bk-MDDMA (Hydrochlorid) beinhaltet typischerweise die Reaktion von 3,4-Methylendioxyphenyl-2-propanon mit Dimethylamin unter kontrollierten Bedingungen . Die Reaktion wird in Gegenwart eines Reduktionsmittels wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt, um das gewünschte Produkt zu erhalten. Das Endprodukt wird dann durch Behandlung mit Salzsäure in sein Hydrochloridsalz umgewandelt .

Industrielle Produktionsmethoden

Die industrielle Produktion von bk-MDDMA (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in kristalliner fester Form hergestellt und unter kontrollierten Bedingungen gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

bk-MDDMA (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können bk-MDDMA in seine entsprechenden Alkohole oder Amine umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Halogenide, Cyanide und Amine können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate von bk-MDDMA.

Reduktion: Reduzierte Formen wie Alkohole oder Amine.

Substitution: Substituierte Derivate in Abhängigkeit vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von bk-MDDMA

bk-MDDMA (Hydrochlorid) ist einzigartig aufgrund seiner spezifischen Strukturkonfiguration und seiner Interaktion mit Monoamin-Transportern. Im Gegensatz zu einigen seiner Analoga hat bk-MDDMA ein distinctes Profil der Neurotransmitterfreisetzung und -aufnahmehemmung, was es zu einer wertvollen Verbindung für forensische und toxikologische Forschung macht .

Eigenschaften

IUPAC Name |

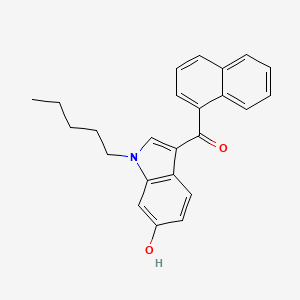

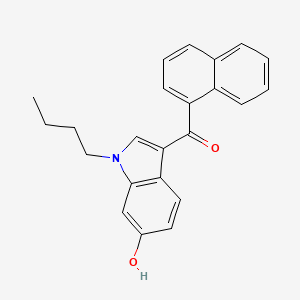

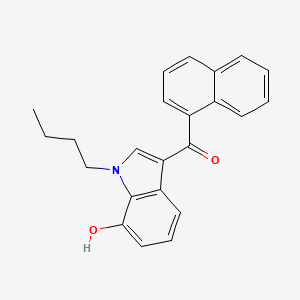

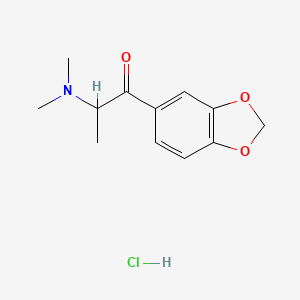

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMQTJLQSAOBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347814 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109367-07-9 | |

| Record name | Dimethylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109367079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEG3NSV0FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, cis-(9CI)](/img/structure/B594052.png)